

The Therapeutic Potential of (+)-Matrine in Metastatic Breast Cancer: A Comparative Analysis

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Compound of Interest

Compound Name: (+)-Matrine

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(+)-Matrine, a natural alkaloid extracted from the root of *Sophora flavescens*, has emerged as a promising candidate in the landscape of oncology research, particularly for its therapeutic effects against metastatic breast cancer. This guide provides a comparative analysis of **(+)-Matrine**'s performance, supported by experimental data, to offer valuable insights for researchers and professionals in drug development.

Comparative Efficacy of (+)-Matrine: In Vitro Studies

(+)-Matrine has demonstrated significant cytotoxic and anti-proliferative effects across a panel of human and murine breast cancer cell lines, including estrogen receptor-positive (MCF-7), HER2-positive (BT-474, SK-BR-3), and triple-negative (MDA-MB-231, 4T1) subtypes. Its efficacy is both dose- and time-dependent.^{[1][2][3][4]}

Cell Line	Concentration/ Dose	Treatment Duration	Effect	Reference
MCF-7	2.5 mg/mL	Not Specified	Optimal inhibitory concentration	[1]
3 mg/mL	48 hours	~76.4% - 84.5% reduction in cell viability	[1]	
2, 4, 8, 10 mM	24, 48, 72 hours	Significant, dose- and time-dependent inhibition of cell viability	[2]	
0.1-1.6 mM	24, 48, 72 hours	Dose- and time-dependent inhibition of cell growth	[4]	
MDA-MB-231	3 mg/mL	48 hours	~90% apoptosis rate	[1]
1-250 µg/mL	24, 48, 72 hours	Dose- and time-dependent reduction in proliferation	[5]	
3 mM	48 hours	Reduction in cell number to 15.5% of control	[3]	
BT-474	3 mg/mL	48 hours	~76.4% - 84.5% reduction in cell viability	[1]
3 mM	48 hours	Reduction in cell number to 23.6% of control	[3]	

4T1	0.4 mg/mL	48 hours	17.32 ± 3.09% apoptosis rate	[1]
0.1-1.6 mM	24, 48, 72 hours	Dose- and time- dependent inhibition of cell growth	[4]	
SK-BR-3	Not Specified	Not Specified	Suppressed proliferation	[1]

In Vivo Efficacy in a Metastatic Breast Cancer Model

In a syngeneic mouse model using highly metastatic 4T1 breast cancer cells, administration of **(+)-Matrine** demonstrated a dose-dependent inhibition of both primary tumor growth and metastasis to the lungs and liver.[6][7]

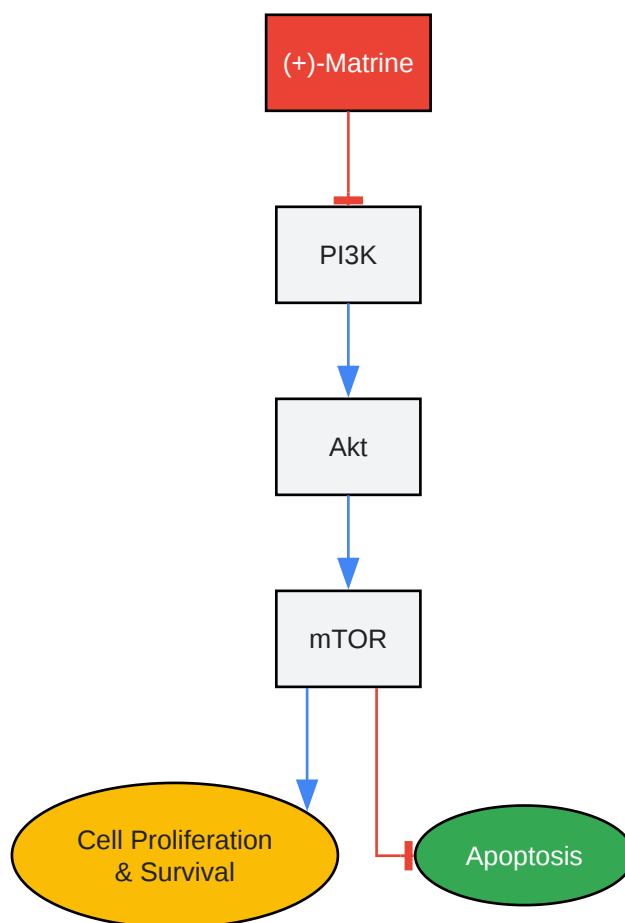
Treatment Group	Tumor Growth	Lung Metastases (Mean Number)	Liver Metastases	Key Biomarker Changes	Reference
Control (PBS)	-	37	-	-	[8]
Matrine (50 mg/kg)	Inhibited	33	Inhibited	-	[8]
Matrine (100 mg/kg)	Significantly Inhibited	26	Significantly Inhibited	Reduced tumor microvessel density by 38%	[8]
Matrine (150 mg/kg)	Significantly Inhibited	15	Significantly Inhibited	Reduced proliferation index by 44%	[8]

Mechanisms of Action: Modulation of Key Signaling Pathways

Experimental evidence consistently indicates that **(+)-Matrine** exerts its anti-cancer effects by modulating multiple critical signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.^{[1][9][10]}

PI3K/Akt/mTOR Pathway

(+)-Matrine inhibits the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.^{[1][2]} This inhibition leads to decreased phosphorylation of Akt and mTOR, ultimately inducing apoptosis and autophagy in breast cancer cells.^[2]

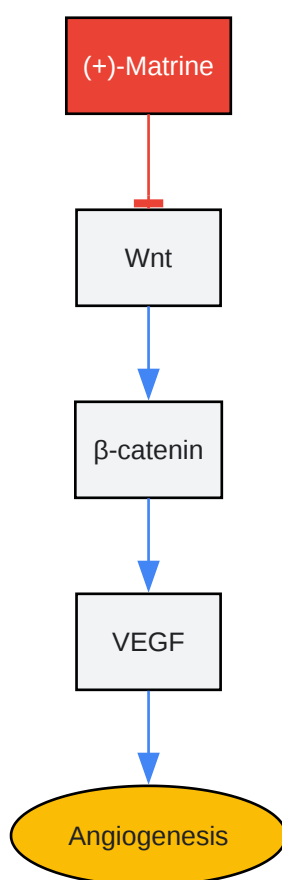


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Caption: **(+)-Matrine** inhibits the PI3K/Akt/mTOR signaling pathway.

Wnt/ β -catenin Pathway

(+)-Matrine has been shown to suppress angiogenesis by inhibiting the Wnt/ β -catenin signaling pathway, leading to a reduction in the expression of Vascular Endothelial Growth Factor (VEGF).[1][4]

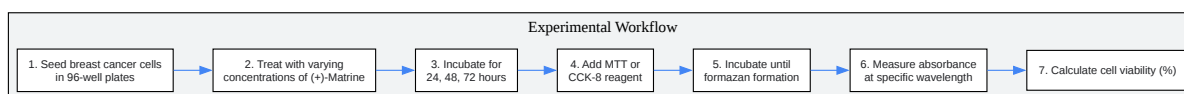
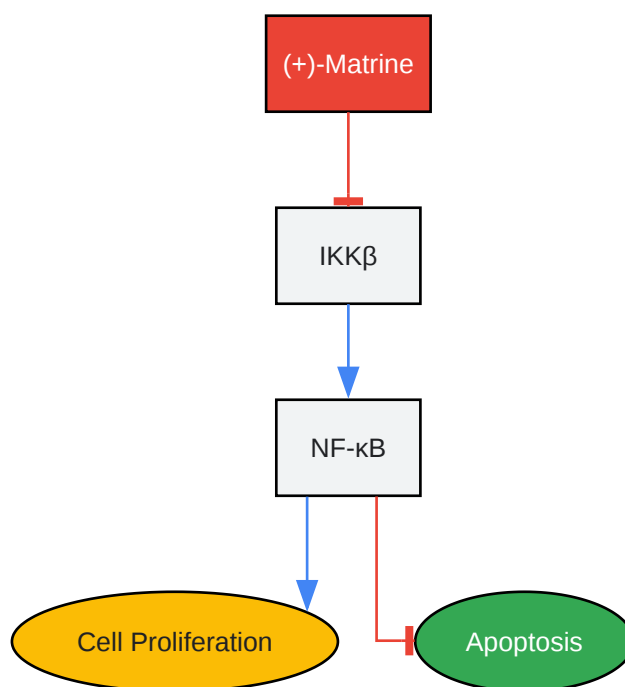


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Caption: **(+)-Matrine** downregulates the Wnt/ β -catenin pathway.

NF- κ B Signaling Pathway

The anti-proliferative and pro-apoptotic effects of **(+)-Matrine** are also associated with the inhibition of the NF- κ B signaling pathway.[1][3] Matrine treatment has been observed to decrease the expression of IKK β , a key component in the NF- κ B cascade.[3]



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